molecular formula C25H33NO2 B033772 Aurachin C CAS No. 108354-14-9

Aurachin C

Cat. No. B033772
M. Wt: 379.5 g/mol
InChI Key: FIHXCHBEHLCXEG-YEFHWUCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aurachin C is a natural product that has been isolated from the culture broth of Streptomyces sp. TP-A0584. It belongs to the class of polyketides and possesses a unique chemical structure that makes it a promising lead compound for drug discovery. Aurachin C has been found to exhibit potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Scientific Research Applications

Biosynthesis and Biochemical Insights

  • Biosynthesis of Aurachins : Aurachins, including Aurachin C, are secondary metabolites produced by the myxobacterium Stigmatella aurantiaca. They are isoprenoid quinoline alkaloids classified based on the position of the farnesyl residue. The study uncovered genes responsible for the biosynthesis of Aurachin C and provided a comprehensive model for its biosynthesis, including a novel tailoring reaction known as a pinacol rearrangement (Pistorius et al., 2011).
  • Enzymatic Involvement in Aurachin Biosynthesis : AuaA, a membrane-bound farnesyltransferase, plays a pivotal role in Aurachin biosynthesis. It catalyzes the prenylation of 2‐methyl‐4‐hydroxyquinoline, a crucial step in forming Aurachin D, indicating its importance in the biosynthetic pathway (Stec et al., 2011).
  • Innovative Enzymatic Transformations : A unique enzymatic system involving AuaG, a flavin-dependent monooxygenase, is responsible for the transformation of Aurachin C to Aurachin B. This system signifies the importance of innovative enzymatic transformations in the biosynthesis of Aurachins and highlights the intricate biochemical processes involved (Katsuyama et al., 2012).

Biological Activities and Synthesis

  • Antiplasmodial Activity : Aurachin E, synthesized from Aurachin C, exhibits significant in vitro antiplasmodial activity, distinguishing itself from other Aurachins due to its combination of high activity and low cytotoxicity. This indicates the potential therapeutic applications of Aurachin derivatives (Höfle et al., 2008).
  • Impact of Structural Modifications : The study on the impact of structural modifications on Aurachin D revealed that the naturally occurring structure of Aurachin D, particularly for inhibiting the causative agent of visceral leishmaniasis, is already optimized, suggesting the significance of its molecular architecture (Kruth et al., 2023).

properties

CAS RN

108354-14-9

Product Name

Aurachin C

Molecular Formula

C25H33NO2

Molecular Weight

379.5 g/mol

IUPAC Name

1-hydroxy-2-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]quinolin-4-one

InChI

InChI=1S/C25H33NO2/c1-18(2)10-8-11-19(3)12-9-13-20(4)16-17-22-21(5)26(28)24-15-7-6-14-23(24)25(22)27/h6-7,10,12,14-16,28H,8-9,11,13,17H2,1-5H3/b19-12+,20-16+

InChI Key

FIHXCHBEHLCXEG-YEFHWUCQSA-N

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2N1O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

SMILES

CC1=C(C(=O)C2=CC=CC=C2N1O)CC=C(C)CCC=C(C)CCC=C(C)C

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2N1O)CC=C(C)CCC=C(C)CCC=C(C)C

synonyms

aurachin C
aurachin-C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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